molecular formula C20H23N3O3S B2438975 ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878625-09-3

ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2438975
CAS No.: 878625-09-3
M. Wt: 385.48
InChI Key: LPLRAOOUZZXNJZ-UHFFFAOYSA-N
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Description

ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a tetrahydropyrido[2,3-d]pyrimidine core with various substituents such as a phenyl group, a propylthio group, and an ethyl ester group

Future Directions

The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This opens up new possibilities for the development of drugs for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-4-oxo-5-phenyl-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as 2-aminopyrimidine derivatives, with suitable aldehydes and thiols under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups onto the pyrimidine ring .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar pyrimidine core but lacks the propylthio group and has different substituents.

    Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate: Another related compound with a piperazine group instead of the propylthio group.

Uniqueness

ethyl 7-methyl-4-oxo-5-phenyl-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its propylthio group, in particular, may enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins.

Properties

IUPAC Name

ethyl 7-methyl-4-oxo-5-phenyl-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-4-11-27-20-22-17-16(18(24)23-20)15(13-9-7-6-8-10-13)14(12(3)21-17)19(25)26-5-2/h6-10,15H,4-5,11H2,1-3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLRAOOUZZXNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=CC=C3)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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